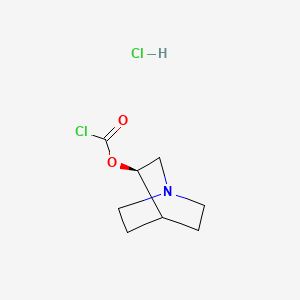
N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von CL-236770 beinhaltet eine Reihe chemischer Reaktionen, die präzise Bedingungen erfordern, um die gewünschte Reinheit und Ausbeute zu erreichen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und beinhalten oft mehrere Schritte, einschließlich der Verwendung von Katalysatoren und spezifischen Reagenzien .
Industrielle Produktionsverfahren: Die industrielle Produktion von CL-236770 beinhaltet in der Regel großtechnische chemische Syntheseverfahren, die auf Effizienz und Wirtschaftlichkeit optimiert sind. Diese Verfahren können Batch- oder kontinuierliche Verfahren umfassen, abhängig von der Produktionsgröße und den spezifischen Anforderungen der Verbindung .
Chemische Reaktionsanalyse
Reaktionstypen: CL-236770 kann verschiedene Arten chemischer Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur und Eigenschaften der Verbindung für bestimmte Anwendungen zu modifizieren .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit CL-236770 verwendet werden, umfassen starke Säuren, Basen und Oxidationsmittel. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden sorgfältig kontrolliert, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von CL-236770 gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Diese Produkte können verschiedene Derivate der ursprünglichen Verbindung umfassen, die unterschiedliche Eigenschaften und Anwendungen haben können .
Wissenschaftliche Forschungsanwendungen
CL-236770 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Reagenz für verschiedene Reaktionen und als Standard für analytische Methoden verwendet. In Biologie und Medizin kann es bei der Entwicklung neuer Medikamente und Therapien eingesetzt werden. In der Industrie wird es bei der Produktion von Spezialmaterialien und Chemikalien eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von CL-236770 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Interaktionen können zu verschiedenen Wirkungen führen, abhängig vom Kontext, in dem die Verbindung verwendet wird. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung und können je nach spezifischer Anwendung variieren .
Analyse Chemischer Reaktionen
Types of Reactions: CL-236770 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving CL-236770 include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of CL-236770 depend on the specific reagents and conditions used. These products can include various derivatives of the original compound, which may have different properties and applications .
Wissenschaftliche Forschungsanwendungen
CL-236770 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology and medicine, it may be used in the development of new drugs and therapies. In industry, it is used in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CL-236770 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application .
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-9(10-5-3-2-4-6-10)13-11-12-7-8-14-11/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFZUEXOEBPBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321273 | |
| Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143543-79-7 | |
| Record name | N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2930580.png)



![5-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2930589.png)


![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)
![N-{5-[(4-Methylphenyl)methyl]-1,3-thiazol-2-YL}-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)
